molecular formula C8H8ClNO2 B12287602 5-Amino-2-chlorophenyl Acetate

5-Amino-2-chlorophenyl Acetate

Cat. No.: B12287602
M. Wt: 185.61 g/mol
InChI Key: XZAUTTKOFAUBQP-UHFFFAOYSA-N
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Description

5-Amino-2-chlorophenyl Acetate: is an organic compound with a molecular formula of C8H8ClNO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with an amino group at the 5th position and a chlorine atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chlorophenyl Acetate typically involves the following steps:

    Nitration: The starting material, 2-chlorophenyl acetate, undergoes nitration to introduce a nitro group at the 5th position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2-chlorophenyl Acetate can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl acetate derivatives.

Scientific Research Applications

Chemistry: 5-Amino-2-chlorophenyl Acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of amino and chloro substituents on the biological activity of phenyl acetate derivatives.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-chlorophenyl Acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and chloro groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

    5-Amino-2-chlorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an acetate group.

    2-Chloro-5-nitrophenyl Acetate: Similar structure but with a nitro group instead of an amino group.

    5-Amino-2-bromophenyl Acetate: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness: 5-Amino-2-chlorophenyl Acetate is unique due to the specific combination of amino and chloro substituents on the phenyl acetate backbone. This combination can result in distinct chemical and biological properties compared to other similar compounds.

I

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

(5-amino-2-chlorophenyl) acetate

InChI

InChI=1S/C8H8ClNO2/c1-5(11)12-8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3

InChI Key

XZAUTTKOFAUBQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)N)Cl

Origin of Product

United States

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